molecular formula C12H14O2 B13301506 4-Cyclopropanecarbonyl-2,3-dimethylphenol

4-Cyclopropanecarbonyl-2,3-dimethylphenol

Cat. No.: B13301506
M. Wt: 190.24 g/mol
InChI Key: JEVCTRYFOFBPON-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonyl-2,3-dimethylphenol is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is also known by its systematic name, cyclopropyl(4-hydroxy-2,3-dimethylphenyl)methanone . This compound is characterized by the presence of a cyclopropane ring attached to a carbonyl group, which is further connected to a dimethylphenol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropanecarbonyl-2,3-dimethylphenol typically involves the acylation of 2,3-dimethylphenol with cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,3-Dimethylphenol+Cyclopropanecarbonyl chlorideThis compound\text{2,3-Dimethylphenol} + \text{Cyclopropanecarbonyl chloride} \rightarrow \text{this compound} 2,3-Dimethylphenol+Cyclopropanecarbonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropanecarbonyl-2,3-dimethylphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

4-Cyclopropanecarbonyl-2,3-dimethylphenol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyl-2,3-dimethylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the carbonyl group can participate in nucleophilic addition reactions. The cyclopropane ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylphenol
  • 4-Cyclopropylphenol
  • Cyclopropanecarbonyl chloride

Uniqueness

4-Cyclopropanecarbonyl-2,3-dimethylphenol is unique due to the presence of both a cyclopropane ring and a dimethylphenol moiety, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

cyclopropyl-(4-hydroxy-2,3-dimethylphenyl)methanone

InChI

InChI=1S/C12H14O2/c1-7-8(2)11(13)6-5-10(7)12(14)9-3-4-9/h5-6,9,13H,3-4H2,1-2H3

InChI Key

JEVCTRYFOFBPON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)O)C(=O)C2CC2

Origin of Product

United States

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